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Compound of Interest

Compound Name: (-)-Chaetominine

Cat. No.: B13398083

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for the
cytotoxic alkaloid, (-)-Chaetominine. The document outlines the key Nuclear Magnetic

Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with detailed
experimental protocols essential for the characterization of this complex natural product.

Core Spectroscopic Data

(-)-Chaetominine, a metabolite isolated from the endophytic fungus Chaetomium sp. IFB-
E015, possesses a unique and complex hexacyclic framework.[1] Its structure was elucidated
through a combination of advanced spectroscopic techniques, the data from which are
summarized below.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopic Data for (-)-Chaetominine in DMSO-d6
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'H Chemical Shift (dH),

Position 13C Chemical Shift (6C) o .
Multiplicity (J in Hz)

2 59.8 4.15 (q, 6.8)

3 77.9 5.25 (d, 5.2)

4 69.8 2.15 (dd, 15.0, 5.2)

4a - 2.65 (d, 15.0)

5 136.2 -

5a 129.8 7.63(d, 7.8)

6 124.9 7.27 (t, 7.8)

7 126.1 7.42 (t, 7.8)

8 120.9 7.18 (d, 7.8)

8a 138.1 -

9 172.5 -

10 165.9 -

11 147.8 8.32 (s)

12 145.9 -

13 121.7 8.15 (d, 8.0)

14 127.2 7.85 (t, 8.0)

15 126.5 7.55 (t, 8.0)

16 127.8 7.75 (d, 8.0)

17 160.5 -

18 (CHs) 15.1 1.25 (d, 6.8)

3-OH - 6.55 (br s)

Data sourced from Jiao et al., Organic Letters, 2006.
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Table 2: Mass Spectrometry (MS) and Infrared (IR)
: ic [ for (-)-Cl .

Spectroscopic Technique Data

High-Resolution Electrospray lonization Mass

m/z 403.1404 [M+H]*, 425.1209 [M+Na]*
Spectrometry (HR-ESI-MS)

3440, 2925, 1710, 1685, 1600, 1465, 1380, 750

Infrared (IR) Spectroscopy (KBr Pellet) .
cm-

Experimental Protocols
Isolation and Purification of (-)-Chaetominine

The endophytic fungus Chaetomium sp. IFB-E015 was cultured on a solid rice medium. The
fermented culture was extracted with ethyl acetate (EtOAc). The resulting crude extract was
then subjected to repeated column chromatography on silica gel and Sephadex LH-20 to yield
pure (-)-Chaetominine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR, 3C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker
Avance 400 or 500 MHz NMR spectrometer.[2] Samples were dissolved in deuterated dimethyl
sulfoxide (DMSO-d6). Chemical shifts (8) are reported in parts per million (ppm) relative to the
residual solvent peak (DMSO-d6: dH 2.50 ppm; dC 39.5 ppm).[2] Coupling constants (J) are
reported in Hertz (Hz).

Mass Spectrometry (MS)

High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight
(TOF) mass spectrometer in positive ion mode.[1][3] The analysis was performed by infusing a
solution of the compound in a suitable solvent, such as methanol or acetonitrile, into the ESI
source.[4] Key parameters such as capillary voltage, source temperature, and desolvation gas
flow were optimized to achieve maximum signal intensity.[4]

Infrared (IR) Spectroscopy
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The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. A small
amount of the purified solid sample was mixed with potassium bromide (KBr) powder and
pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm~1.[5][6]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
natural product like (-)-Chaetominine.
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Caption: Workflow for the isolation and spectroscopic analysis of (-)-Chaetominine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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